

Application of 2,4-Dichlorobenzonitrile and its Isomers in Herbicide Synthesis

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Compound of Interest

Compound Name: 2,4-Dichlorobenzonitrile

Cat. No.: B1293624

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Introduction

2,4-Dichlorobenzonitrile (CAS 6574-98-7) is an important organic intermediate utilized in the synthesis of various agrochemicals and pharmaceuticals.^{[1][2][3]} While it is cited as a precursor for agricultural chemicals, specific, widely-commercialized herbicides synthesized directly from **2,4-dichlorobenzonitrile** are not extensively documented in readily available scientific literature. However, its isomers, particularly 2,6-dichlorobenzonitrile and 3,4-dichlorobenzonitrile, serve as critical building blocks for several potent herbicides. This document will focus on the application of dichlorobenzonitrile isomers in herbicide synthesis, with a detailed protocol on the synthesis of Chlorthiamid from 2,6-dichlorobenzonitrile as a representative example.

Isomers of Dichlorobenzonitrile in Herbicide Synthesis

The position of the chlorine atoms on the benzonitrile ring significantly influences the molecule's reactivity and its utility as a precursor for specific herbicides.

- **2,6-Dichlorobenzonitrile (Dichlobenil):** This isomer is itself a potent pre-emergence herbicide known as Dichlobenil.^{[4][5]} It functions by inhibiting cellulose biosynthesis in plants.^[4] Furthermore, it serves as a starting material for the synthesis of another herbicide, Chlorthiamid.^[6]

- 3,4-Dichlorobenzonitrile: This isomer is a key intermediate in the production of the herbicide cyhalofop-butyl, which is a selective herbicide used to control grass weeds in rice crops.[7]
- 2,5-Dichlorobenzonitrile: This isomer can be used to produce 2,5-dichlorobenzoic acid, which is an intermediate in the manufacture of the selective herbicide 2,5-dichloro-3-nitrobenzoic acid.[8]

Application Note: Synthesis of Chlorthiamid from 2,6-Dichlorobenzonitrile

This section provides a detailed account of the synthesis of the herbicide Chlorthiamid (2,6-dichlorothiobenzamide) from 2,6-Dichlorobenzonitrile. Chlorthiamid is a pre-emergence herbicide that is effective for non-selective weed control.[6]

Chemical Reaction

The synthesis of Chlorthiamid from 2,6-Dichlorobenzonitrile involves the conversion of the nitrile group to a thioamide group. This can be achieved by reacting 2,6-Dichlorobenzonitrile with a sulfurizing agent, such as hydrogen sulfide in the presence of a base, or with phosphorus pentasulfide.

Experimental Protocol: Synthesis of Chlorthiamid

This protocol is a generalized procedure based on common thionation reactions of nitriles.

Materials:

- 2,6-Dichlorobenzonitrile
- Pyridine
- Triethylamine
- Hydrogen Sulfide (gas)
- Ethanol
- Hydrochloric acid (for workup)

- Dichloromethane (for extraction)
- Anhydrous magnesium sulfate (for drying)

Equipment:

- Three-necked round-bottom flask
- Condenser
- Gas inlet tube
- Magnetic stirrer
- Heating mantle
- Separatory funnel
- Rotary evaporator

Procedure:

- **Reaction Setup:** In a three-necked round-bottom flask equipped with a condenser, a gas inlet tube, and a magnetic stirrer, dissolve 2,6-Dichlorobenzonitrile in a mixture of pyridine and triethylamine.
- **Reaction:** Bubble hydrogen sulfide gas through the stirred solution at a controlled rate. The reaction is typically carried out at a slightly elevated temperature (e.g., 50-70 °C) and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Workup:** After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing ice-cold water and acidify with hydrochloric acid.
- **Extraction:** Extract the aqueous mixture with dichloromethane. Combine the organic layers and wash with brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

- Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure Chlorthiamid.

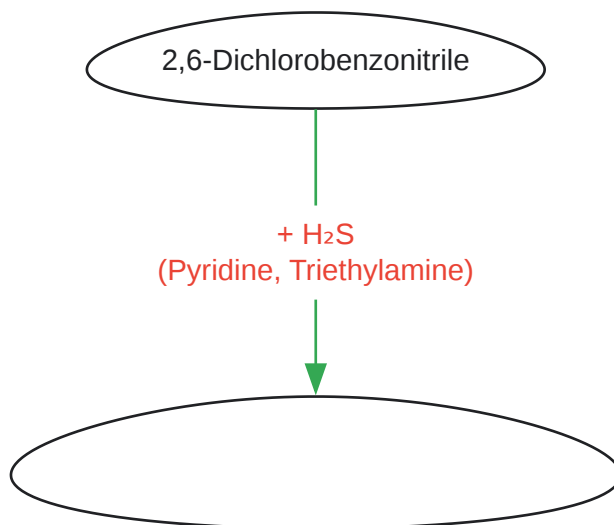
Data Presentation

Parameter	Value
Starting Material	2,6-Dichlorobenzonitrile
Product	Chlorthiamid
Reaction Type	Thionation
Typical Yield	> 80%
Purity	> 95% (after recrystallization)

Diagrams

Synthesis of Chlorthiamid

Synthesis of Chlorthiamid from 2,6-Dichlorobenzonitrile



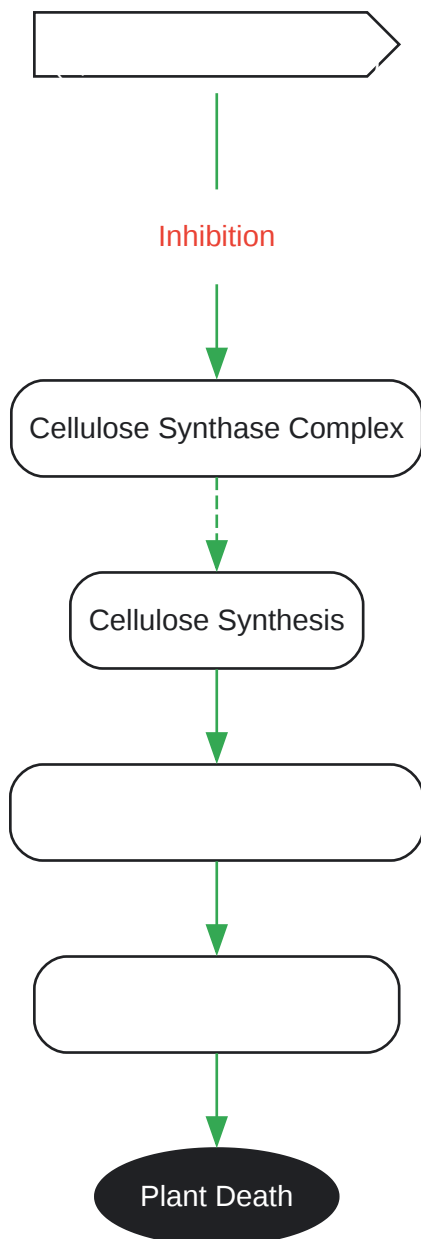
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Caption: Reaction pathway for the synthesis of Chlorthiamid.

Mechanism of Action of Dichlobenil (Precursor to Chlorthiamid)

Chlorthiamid is a pro-herbicide that is converted to Dichlobenil (2,6-dichlorobenzonitrile) in the soil. Dichlobenil is the active herbicide.

Mechanism of Action of Dichlobenil



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